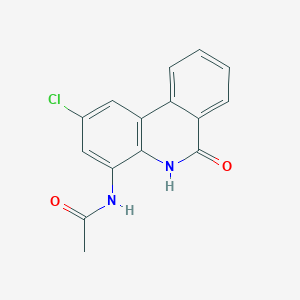
n-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton
Méthodes De Préparation
The synthesis of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be hydrolyzed to form corresponding phenoxy acids, which can then be coupled with other compounds to form new derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in the pathogenesis of several central nervous system disorders . Additionally, it has applications in industrial processes, particularly in the development of new pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). By inhibiting PARP activity, the compound can modulate immune responses and reduce inflammation in central nervous system disorders . This inhibition is associated with decreased expression of inflammatory mediators and maintenance of neurovascular integrity .
Comparaison Avec Des Composés Similaires
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is unique compared to other phenanthridine derivatives due to its specific chemical structure and biological activity. Similar compounds include N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide and other phenoxy acetamide derivatives . These compounds share a similar tricyclic system but differ in their substituents and specific applications.
Propriétés
Numéro CAS |
27353-47-5 |
|---|---|
Formule moléculaire |
C15H11ClN2O2 |
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
N-(2-chloro-6-oxo-5H-phenanthridin-4-yl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-8(19)17-13-7-9(16)6-12-10-4-2-3-5-11(10)15(20)18-14(12)13/h2-7H,1H3,(H,17,19)(H,18,20) |
Clé InChI |
LCSIDLCXWUKMSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC2=C1NC(=O)C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


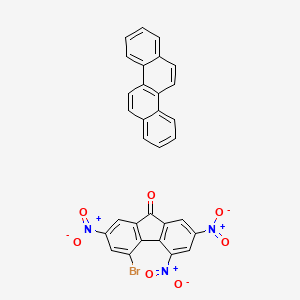
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
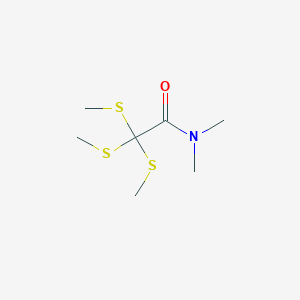

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
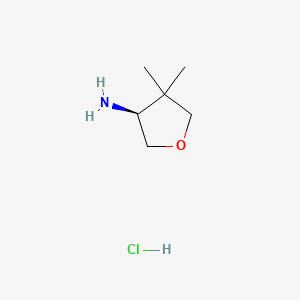
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
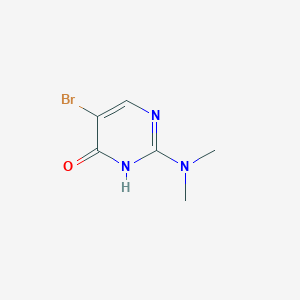
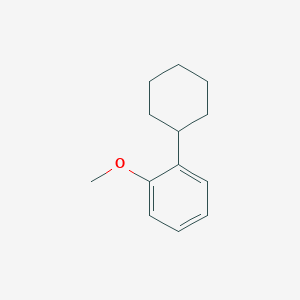
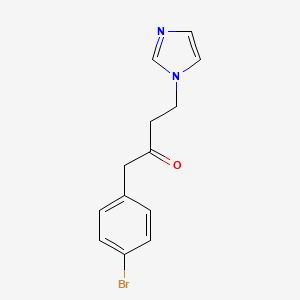

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)

